molecular formula C17H13BrFN3O2S B11366606 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B11366606
M. Wt: 422.3 g/mol
InChI Key: RTJLYMGMWAHMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a bromophenyl group, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives and suitable catalysts.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through an etherification reaction, involving the reaction of a fluorophenol derivative with an appropriate alkylating agent.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide
  • N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide
  • N-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide stands out due to the presence of both bromophenyl and fluorophenoxy groups, which confer unique chemical and biological properties. The bromine atom can participate in various interactions, such as halogen bonding, while the fluorine atom can enhance the compound’s stability and bioavailability.

Properties

Molecular Formula

C17H13BrFN3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C17H13BrFN3O2S/c1-10(24-14-8-6-13(19)7-9-14)16(23)21-17-20-15(22-25-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,21,22,23)

InChI Key

RTJLYMGMWAHMFC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.